molecular formula C15H22O2 B3072954 4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid CAS No. 1017141-72-8

4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid

Cat. No.: B3072954
CAS No.: 1017141-72-8
M. Wt: 234.33 g/mol
InChI Key: NHFNNNYLINKQKW-UHFFFAOYSA-N
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Description

4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid is a branched-chain carboxylic acid featuring a para-isopropyl-substituted phenyl group at the third carbon of a pentanoic acid backbone. Its molecular formula is C₉H₁₈O₂, with a molecular weight of 158.24 g/mol . The compound is primarily utilized in research settings, particularly in organic synthesis and pharmaceutical intermediate development, though specific biological activities remain understudied in the available literature.

Properties

IUPAC Name

4-methyl-3-(4-propan-2-ylphenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10(2)12-5-7-13(8-6-12)14(11(3)4)9-15(16)17/h5-8,10-11,14H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFNNNYLINKQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-methylphenylacetic acid with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Another approach involves the Friedel-Crafts acylation of 4-methylacetophenone with propanoyl chloride, followed by reduction of the resulting ketone to the corresponding alcohol and subsequent oxidation to the carboxylic acid.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of the corresponding ketone intermediate. This method is favored due to its scalability and efficiency. The reaction is typically conducted under high pressure and temperature in the presence of a palladium or platinum catalyst.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, bromine in acetic acid for bromination.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid with analogous compounds in terms of molecular structure, acidity, solubility, and applications.

Substituted Arylpropanoic Acids

a. 2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid (6d)

  • Structure: Features a propanoic acid backbone with a triazole-thio-methyl-phenyl substituent.
  • Molecular Weight : 264.08 g/mol (HRMS data) .
  • This derivative showed a melting point of 81% yield (liquid state) and distinct FTIR peaks at 3420 cm⁻¹ (O–H) and 1721 cm⁻¹ (C=O) .

b. 2-Hydroxy-2-phenylpropanoic acid

  • Structure: A simpler arylpropanoic acid with a hydroxyl group at the α-carbon.
  • pKa : 3.532, indicating moderate acidity .
  • Comparison : The hydroxyl group enhances solubility in polar solvents, whereas the target compound’s isopropylphenyl group prioritizes lipid solubility.

Pentanoic Acid Derivatives

a. 3-Hydroxy-4-methylpentanoic acid

  • Structure: A branched hydroxy-pentanoic acid without aromatic substituents.
  • Key Differences : The absence of an aryl group reduces steric hindrance and increases water solubility. Hydroxy groups also enable participation in esterification or glycosylation reactions .

b. 2-(2-Amino-3-phenylpropionylamino)-4-methyl-pentanoic acid methyl ester hydrochloride

  • Structure: Esterified pentanoic acid with amino and phenyl groups.
  • Applications: Used as a pharmaceutical intermediate, highlighting the role of pentanoic acid derivatives in drug design .

Aromatic Esters

a. Pentanoic acid 4-[(4-hydroxyphenyl)methyl]phenyl ester

  • Structure : Ester form with a hydroxyphenylmethyl substituent.
  • Molecular Weight : 284.35 g/mol.
  • Properties : Increased hydrophobicity (density: 1.117 g/cm³) compared to the free acid form of the target compound. The ester group reduces reactivity and acidity (predicted pKa: 10.18) .

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups pKa (if reported)
Target Compound C₉H₁₈O₂ 158.24 Carboxylic acid, isopropylphenyl Not reported
2-Hydroxy-2-phenylpropanoic acid C₉H₁₀O₃ 166.18 Carboxylic acid, hydroxyl 3.532
3-Hydroxy-4-methylpentanoic acid C₆H₁₂O₃ 132.16 Carboxylic acid, hydroxyl Not reported
Pentanoic acid ester C₁₈H₂₀O₃ 284.35 Ester, hydroxyphenyl 10.18 (predicted)

Research Findings and Limitations

  • Solubility : The isopropylphenyl group likely reduces water solubility compared to hydroxylated analogs, aligning with trends observed in esters like the hydroxyphenylmethyl derivative .

Biological Activity

4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid is an organic compound characterized by the molecular formula C15H22O2C_{15}H_{22}O_2. This compound is a derivative of pentanoic acid, featuring a phenyl group with a propan-2-yl substituent, which imparts unique steric and electronic properties that influence its biological activity. The compound has garnered interest for its potential applications in various fields, including medicinal chemistry and biochemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, altering the enzyme's conformation and function. Additionally, it can modulate receptor-mediated pathways, acting as either an agonist or antagonist, which influences downstream signaling pathways.

Potential Therapeutic Applications

Research indicates that this compound may possess anti-inflammatory and analgesic properties. These effects are particularly relevant in the context of chronic pain management and inflammatory diseases. The compound's ability to inhibit certain enzymes involved in inflammatory processes suggests its potential utility in therapeutic formulations aimed at treating conditions like arthritis or other inflammatory disorders.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound compared to similar compounds enhances its biological profile. For instance, it differs from compounds such as 4-Methyl-3-phenylpentanoic acid and 4-Methyl-2-phenylpentanoic acid due to the presence of the propan-2-yl group, which affects binding affinity and reactivity.

Compound NameMolecular FormulaBiological Activity
This compoundC15H22O2Anti-inflammatory, analgesic potential
4-Methyl-3-phenylpentanoic acidC13H18O2Moderate anti-inflammatory effects
4-Methyl-2-phenylpentanoic acidC13H18O2Limited biological activity

Case Studies and Research Findings

  • Enzyme Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition was observed at concentrations that did not exhibit cytotoxic effects on human cell lines, indicating a favorable therapeutic window.
  • Receptor Interaction : Further investigations have shown that this compound interacts with G-protein coupled receptors (GPCRs), which play significant roles in mediating various physiological responses. The modulation of these receptors could lead to enhanced therapeutic effects in pain management protocols.
  • Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggest that this compound has a favorable absorption profile, with bioavailability metrics indicating effective systemic circulation post-administration. This aspect is crucial for developing oral formulations aimed at chronic disease management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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